4-Methyl-5-[4-(morpholin-4-yl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
Description
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Properties
CAS No. |
77671-27-3 |
|---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-methyl-5-(4-morpholin-4-ylbenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C15H17N3O3/c1-10-13(17-15(20)16-10)14(19)11-2-4-12(5-3-11)18-6-8-21-9-7-18/h2-5H,6-9H2,1H3,(H2,16,17,20) |
InChI Key |
ALZQNZWRPCERET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Biological Activity
The compound 4-Methyl-5-[4-(morpholin-4-yl)benzoyl]-1,3-dihydro-2H-imidazol-2-one is a novel imidazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.34 g/mol. The structure features a morpholine group attached to a benzoyl moiety, contributing to its unique biological profile.
Antitumor Activity
Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. For instance, the presence of the morpholine moiety has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation in human cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against a range of bacterial strains. Preliminary tests showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 14 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the imidazole ring and the morpholine substituent significantly influence biological activity. For example:
- Methyl Substitution : The presence of the methyl group at position 4 of the imidazole ring enhances lipophilicity and bioavailability.
- Morpholine Group : The morpholine moiety is crucial for interaction with biological targets, enhancing binding affinity and selectivity.
Case Studies
A notable case study involved the use of this compound in a preclinical model for cancer therapy. In vivo studies demonstrated significant tumor reduction in xenograft models when treated with this compound compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
